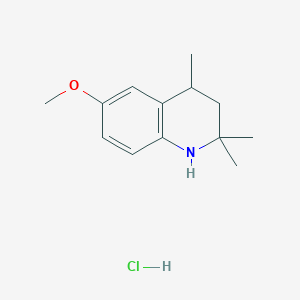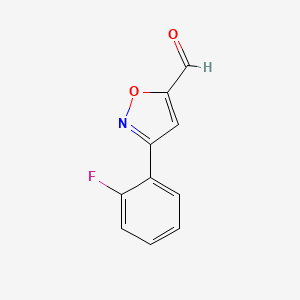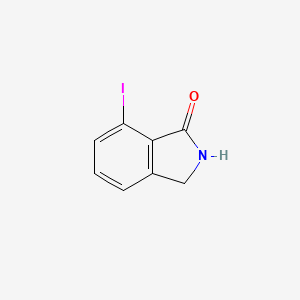
1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine
説明
1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15ClN2O . It is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl ring, which is substituted with a chlorine atom and a methoxy group .科学的研究の応用
Drug Discovery and Development
Pyrrolidine derivatives are widely used in drug discovery due to their bioactive properties. The saturated five-membered ring structure of pyrrolidine allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . The non-planarity of the ring, known as “pseudorotation,” increases three-dimensional coverage, which is crucial for binding to enantioselective proteins. This compound’s structure could be leveraged to design drugs with target selectivity, potentially leading to novel treatments for various diseases.
Antidepressant Synthesis
The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Given the structural flexibility and functionalization potential of pyrrolidine derivatives, “1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine” could play a role in the development of new antidepressants. Its scaffold could be used to create key structural motifs present in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Anti-Inflammatory Agents
Pyrrolidine derivatives have shown inhibitory activity against COX-2, an enzyme involved in inflammation and pain. Compounds similar to “1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine” have demonstrated the ability to inhibit COX-2 with IC50 values in the low micromolar range, indicating potential as anti-inflammatory agents .
Antimicrobial and Antitumor Agents
Spirooxindole derivatives, which can be synthesized from pyrrolidine-based compounds, have applications as antimicrobial and antitumor agents. They also serve as inhibitors for specific human receptors and are found in various alkaloids. The compound could be a precursor or an active moiety in the synthesis of such agents .
Catalysis in Organic Synthesis
Pyrrolidine rings can be functionalized to create ligands for catalysis in organic synthesis. The compound could be modified to produce ligands for palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .
Neurotransmitter Modulation
Depression and other mood disorders are often associated with the improper release of monoamine neurotransmitters. Pyrrolidine derivatives can influence the central nervous system’s noradrenergic, dopaminergic, and serotonergic systems. Therefore, “1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine” might be used in the synthesis of molecules that modulate these neurotransmitters, offering therapeutic benefits for mood disorders .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring is significant for enantioselective synthesis, which is crucial for creating drugs with specific biological profiles. The different spatial orientations of substituents on the pyrrolidine ring can lead to different biological activities, making “1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine” a valuable compound for synthesizing enantioselective drugs .
Ligand Design for Nanoclusters
Pyrrolidine derivatives can be used to design ligands for the creation of nanoclusters with tunable emissions. These nanoclusters have applications in optoelectronics and sensing. The compound’s structure could be modified to produce ligands that control the emission properties of copper iodide nanoclusters .
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-3-2-8(12)6-10(11)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFKNHKMXXEBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



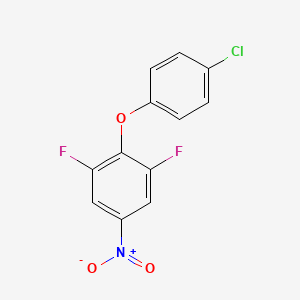
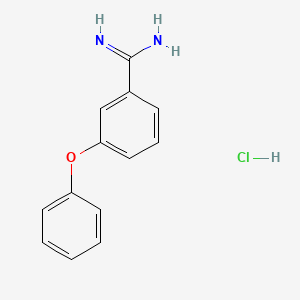
![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

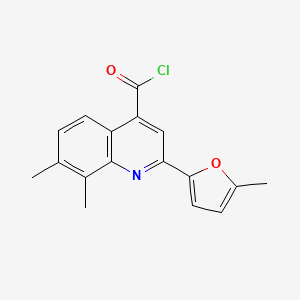
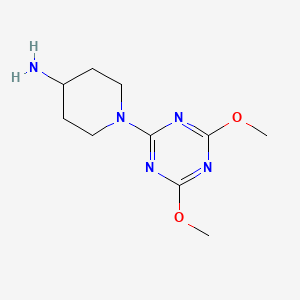


![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)
